molecular formula C20H19N3O3 B11258640 N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B11258640
M. Wt: 349.4 g/mol
InChI Key: ZWVLMEWKOITMFF-UHFFFAOYSA-N
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Description

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3,4-DIMETHOXYPHENETHYL)AMINE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . Additionally, the iminophosphorane can react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .

Industrial Production Methods

Industrial production methods for these compounds are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3,4-DIMETHOXYPHENETHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the benzofuro[3,2-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield substituted derivatives of the compound.

Scientific Research Applications

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3,4-DIMETHOXYPHENETHYL)AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3,4-DIMETHOXYPHENETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and quinazoline derivatives such as gefitinib, erlotinib, and tandutinib .

Uniqueness

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3,4-DIMETHOXYPHENETHYL)AMINE is unique due to its specific structural features and potential applications. Its benzofuro[3,2-d]pyrimidine core provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N3O3/c1-24-16-8-7-13(11-17(16)25-2)9-10-21-20-19-18(22-12-23-20)14-5-3-4-6-15(14)26-19/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23)

InChI Key

ZWVLMEWKOITMFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2OC4=CC=CC=C43)OC

Origin of Product

United States

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